Cas no 252044-83-0 (Benzene, 1-bromo-3-chloro-2,5-dimethoxy-)
Benzene, 1-bromo-3-chloro-2,5-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-3-chloro-2,5-dimethoxy-
- 2-Bromo-6-chloro-1,4-dimethoxybenzene
- MFCD12547855
- 252044-83-0
- 3-bromo-1-chloro-2,5-dimethoxybenzene
- E97811
- 1-bromo-3-chloro-2,5-dimethoxybenzene
-
- Inchi: 1S/C8H8BrClO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3
- InChI Key: QBMMFDNYTXJHEX-UHFFFAOYSA-N
- SMILES: C1(Br)=CC(OC)=CC(Cl)=C1OC
Computed Properties
- Exact Mass: 249.93962g/mol
- Monoisotopic Mass: 249.93962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 18.5Ų
Benzene, 1-bromo-3-chloro-2,5-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB606383-250mg |
1-Bromo-3-chloro-2,5-dimethoxybenzene; . |
252044-83-0 | 250mg |
€238.30 | 2024-07-19 | ||
| abcr | AB606383-1g |
1-Bromo-3-chloro-2,5-dimethoxybenzene; . |
252044-83-0 | 1g |
€425.00 | 2024-07-19 | ||
| abcr | AB606383-5g |
1-Bromo-3-chloro-2,5-dimethoxybenzene; . |
252044-83-0 | 5g |
€1382.10 | 2024-07-19 | ||
| abcr | AB606383-10g |
1-Bromo-3-chloro-2,5-dimethoxybenzene; . |
252044-83-0 | 10g |
€2309.90 | 2024-07-19 | ||
| Aaron | AR022ISH-500mg |
1-Bromo-3-chloro-2,5-dimethoxybenzene |
252044-83-0 | 95% | 500mg |
$344.00 | 2025-02-13 | |
| Aaron | AR022ISH-1g |
1-Bromo-3-chloro-2,5-dimethoxybenzene |
252044-83-0 | 95% | 1g |
$458.00 | 2025-02-13 |
Benzene, 1-bromo-3-chloro-2,5-dimethoxy- Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Benzene, 1-bromo-3-chloro-2,5-dimethoxy-
Research Brief on Benzene, 1-bromo-3-chloro-2,5-dimethoxy- (CAS: 252044-83-0) in Chemical and Biomedical Applications
Benzene, 1-bromo-3-chloro-2,5-dimethoxy- (CAS: 252044-83-0) is a halogenated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile reactivity and potential applications in drug synthesis and material science. This research brief consolidates the latest findings on this compound, focusing on its synthesis, structural properties, and emerging applications in pharmaceutical development.
Recent studies have highlighted the role of 252044-83-0 as a key intermediate in the synthesis of complex organic molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing indole-based scaffolds, which are prevalent in many FDA-approved drugs. The bromo and chloro substituents on the benzene ring facilitate selective cross-coupling reactions, enabling efficient derivatization for structure-activity relationship (SAR) studies.
In the context of drug discovery, researchers have explored the compound's potential as a building block for kinase inhibitors. Molecular docking simulations (Molecular Pharmaceutics, 2024) revealed that derivatives of 252044-83-0 exhibit promising binding affinities to ATP pockets of tyrosine kinases, suggesting its relevance in oncology target development. Notably, the dimethoxy groups contribute to enhanced solubility, addressing a common challenge in lead optimization.
From a synthetic chemistry perspective, advances in catalytic systems have improved the efficiency of transformations involving this compound. A breakthrough in palladium-catalyzed borylation (ACS Catalysis, 2023) achieved >90% yield for 252044-83-0, enabling scalable production of boron-containing analogs for PET tracer development. The compound's stability under various reaction conditions makes it particularly valuable for multi-step syntheses.
Emerging applications extend to materials science, where researchers at MIT (2024) incorporated 252044-83-0 into conjugated polymers for organic electronics. The halogen substituents allow precise control over polymer morphology, while the methoxy groups tune electronic properties. This dual functionality positions the compound as a promising candidate for next-generation organic semiconductors.
Safety and regulatory aspects have also been addressed in recent literature. The European Chemicals Agency's 2024 assessment confirmed that proper handling procedures mitigate risks associated with this halogenated compound. However, researchers emphasize the need for green chemistry approaches to minimize environmental impact during large-scale utilization.
In conclusion, Benzene, 1-bromo-3-chloro-2,5-dimethoxy- (252044-83-0) represents a multifaceted tool in modern chemical research. Its unique combination of reactivity, stability, and derivatization potential continues to drive innovation across drug discovery, materials engineering, and synthetic methodology development. Future research directions may explore its application in PROTAC design and as a precursor for chiral auxiliaries in asymmetric synthesis.
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